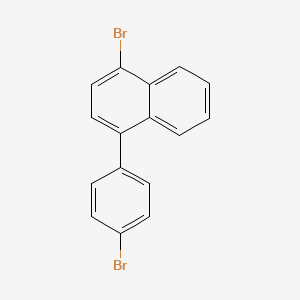
1-Bromo-4-(4-bromophenyl)naphthalene
Overview
Description
1-Bromo-4-(4-bromophenyl)naphthalene is an organic compound with the molecular formula C16H10Br2. It is a derivative of naphthalene, substituted with bromine atoms at specific positions. This compound is known for its applications in organic synthesis and materials science, particularly in the development of semiconductors .
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
1-Bromo-4-(4-bromophenyl)naphthalene is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atoms in this compound can be replaced by other groups in these reactions, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s solubility in toluene suggests it may have low water solubility, which could impact its bioavailability.
Result of Action
As a reagent in organic synthesis, its primary effect is likely to be the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling .
Action Environment
Environmental factors such as temperature, pH, and solvent can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature , and its reactivity in Suzuki–Miyaura cross-coupling may be influenced by the choice of solvent .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(4-bromophenyl)naphthalene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses to stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations often observed in organs involved in detoxification, such as the liver and kidneys .
Preparation Methods
The synthesis of 1-Bromo-4-(4-bromophenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromonaphthalene derivative with a bromophenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under reflux conditions .
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Bromo-4-(4-bromophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(4-bromophenyl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(4-bromophenyl)naphthalene include:
1-(4-Bromophenyl)naphthalene: This compound has a similar structure but lacks one bromine atom.
4-Bromo-1-naphthaleneboronic acid: Another related compound used in coupling reactions.
The uniqueness of this compound lies in its dual bromine substitution, which makes it particularly useful in specific synthetic applications and materials science .
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZXILAQCHOANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


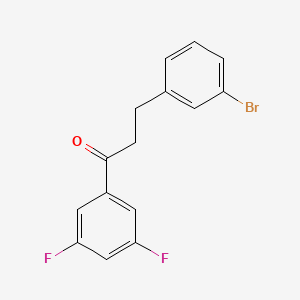
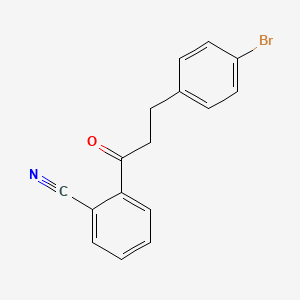
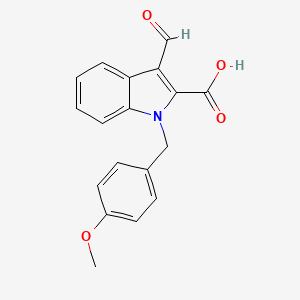
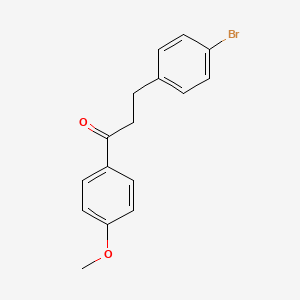
![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)
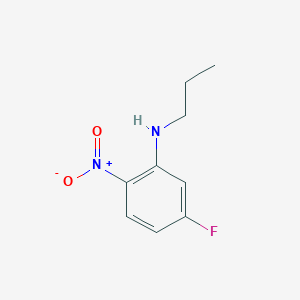
![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)
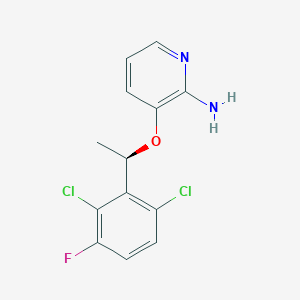
![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
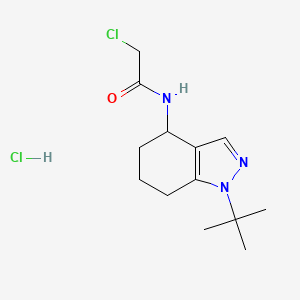
![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)
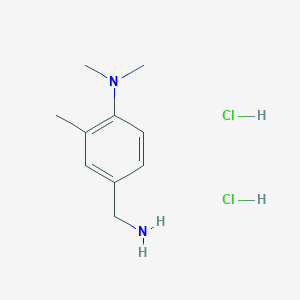
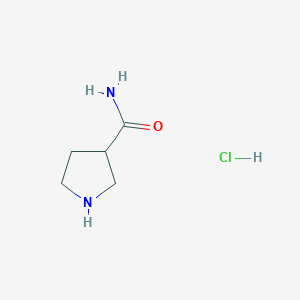
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)
